molecular formula C8H6Cl2F2O B12308510 2-(3,4-Dichlorophenyl)-2,2-difluoroethan-1-ol

2-(3,4-Dichlorophenyl)-2,2-difluoroethan-1-ol

Cat. No.: B12308510
M. Wt: 227.03 g/mol
InChI Key: UXXYYGYKNRKKEM-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-2,2-difluoroethan-1-ol is an organic compound characterized by the presence of dichlorophenyl and difluoroethanol groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dichlorophenyl)-2,2-difluoroethan-1-ol typically involves the reaction of 3,4-dichlorophenyl derivatives with difluoroethanol under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to maintain consistent quality and efficiency. The use of advanced catalytic systems and optimized reaction conditions can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dichlorophenyl)-2,2-difluoroethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-2,2-difluoroethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    2-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its herbicidal properties.

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a different mechanism of action.

Uniqueness: 2-(3,4-Dichlorophenyl)-2,2-difluoroethan-1-ol is unique due to the presence of both dichlorophenyl and difluoroethanol groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C8H6Cl2F2O

Molecular Weight

227.03 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-2,2-difluoroethanol

InChI

InChI=1S/C8H6Cl2F2O/c9-6-2-1-5(3-7(6)10)8(11,12)4-13/h1-3,13H,4H2

InChI Key

UXXYYGYKNRKKEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CO)(F)F)Cl)Cl

Origin of Product

United States

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